molecular formula C18H14Cl2N2O3 B2701963 (4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione CAS No. 433238-84-7

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No. B2701963
M. Wt: 377.22
InChI Key: XFGORAOOZWWQKK-NTEUORMPSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and state at room temperature.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Antitubercular Activity

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione and its analogues have been investigated for their antitubercular activity. A study found that certain analogues of this compound exhibited potent in vitro activities against Mycobacterium tuberculosis and were non-toxic to RAW 264.7 cells. These compounds also showed activity against mycobacterial enzymes, suggesting a possible mechanism of action against tuberculosis (Samala et al., 2014).

2. Synthesis and Polymorphism

The synthesis of pyrazolidine-3,5-diones, including derivatives similar to the compound , has been a subject of research due to their biological activities. A study explored the reaction between 1-phenylpyrazolidine-3,5-dione and 4-chlorobenzaldehyde, resulting in unexpected products and demonstrating concomitant polymorphism and configurational disorder (Mohamed et al., 2016).

3. Anticancer Activities

A series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which are structurally related to the compound , were synthesized and evaluated for their anticancer activities. Among these, certain compounds showed potent antiproliferative activities against human cancer cell lines, and one in particular was effective in reducing tumor growth in vivo without significant side effects (Zhang et al., 2015).

4. Antibacterial Activity

Compounds structurally related to (4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione have been synthesized and tested for their activity as inhibitors of bacterial cell wall biosynthesis. Several of these compounds showed promising activity against gram-positive bacteria, particularly penicillin-resistant strains (Kutterer et al., 2005).

5. Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and characterized, including X-ray crystal structure determinations. These studies contribute to the understanding of the compound’s structural properties and potential modifications for enhanced biological activities (Lv et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.


properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGORAOOZWWQKK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Citations

For This Compound
1
Citations
S Yuan, H Chu, J Ye, K Singh, Z Ye, H Zhao, RYT Kao… - Antiviral Research, 2017 - Elsevier
The PB1 C-terminal domain and PB2 N-terminal domain interaction of the influenza A polymerase, which modulates the assembly of PB1 and PB2 subunits, may serve as a valuable …
Number of citations: 24 www.sciencedirect.com

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